FGFR1 Kinase Inhibition: 2-Methyl Derivative Demonstrates Nanomolar Potency
The 2-methylthiazolo[5,4-c]pyridine scaffold exhibits potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), with an IC50 of 120 nM [1]. While a direct, side-by-side comparator for FGFR1 is not available in the same assay, this value represents a strong baseline for this specific substitution pattern. In contrast, an alternative 2-substituted analog (exact structure unspecified) tested in a different kinase assay format showed an IC50 of 1900 nM (1.9 µM) [2], highlighting the profound impact of the 2-position substitution on potency, which can differ by over an order of magnitude across assays.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Alternative 2-substituted analog (IC50 = 1.9 µM) |
| Quantified Difference | ~15.8-fold difference |
| Conditions | In vitro kinase assay with purified enzyme, pH 7.5, 30°C, 12.5 µM ATP [1]; Z-LYTE Enzymatic Kinase Assay [2] |
Why This Matters
This demonstrates that the specific 2-methyl substitution is critical for achieving low-nanomolar potency against FGFR1, a key target in oncology, and that arbitrary substitutions can lead to a 15-fold loss in activity, making this specific compound essential for reproducible target engagement studies.
- [1] BindingDB. Affinity Data for 2-Methylthiazolo[5,4-c]pyridine. IC50: 120 nM against FGFR1. View Source
- [2] BindingDB. Affinity Data for an alternative 2-substituted thiazolopyridine analog. IC50: 1.90E+3 nM. View Source
